N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}-2-methylphenyl)-2,2-dimethylpropanamide
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Overview
Description
N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}-2-methylphenyl)-2,2-dimethylpropanamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a triazole ring fused with a thiadiazole ring, making it a significant subject of study in medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}-2-methylphenyl)-2,2-dimethylpropanamide involves multiple steps. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . This method, however, has limited substrate scope.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}-2-methylphenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}-2-methylphenyl)-2,2-dimethylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique pharmacological profile.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}-2-methylphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A heterocyclic compound with similar structural features.
1,3,4-Thiadiazole: Another heterocyclic compound with a thiadiazole ring.
Ribavirin: An antiviral medication containing a triazole ring.
Uniqueness
N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}-2-methylphenyl)-2,2-dimethylpropanamide is unique due to its fused triazole-thiadiazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H21N5OS |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C17H21N5OS/c1-6-13-19-20-16-22(13)21-14(24-16)11-8-7-10(2)12(9-11)18-15(23)17(3,4)5/h7-9H,6H2,1-5H3,(H,18,23) |
InChI Key |
OYMWQQAOBVKLHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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